Methyl 3-amino-3-ethoxyprop-2-enoate
Description
Methyl 3-amino-3-ethoxyprop-2-enoate is an α,β-unsaturated ester with an amino and ethoxy substituent at the β-carbon. This compound belongs to a class of enamino esters, which are versatile intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds such as imidazoles, oxazoles, and pyridines. Its structure combines electron-withdrawing (ester) and electron-donating (amino, ethoxy) groups, enabling diverse reactivity patterns, including cyclization, nucleophilic addition, and coordination chemistry.
Properties
CAS No. |
50697-87-5 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 3-amino-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C6H11NO3/c1-3-10-5(7)4-6(8)9-2/h4H,3,7H2,1-2H3 |
InChI Key |
BXHXCLSRWTYWNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of Methyl 3-amino-3-ethoxyprop-2-enoate and its analogs:
*PSA (Polar Surface Area) estimated based on functional groups.
Key Differences and Trends
Substituent Effects on Reactivity: The ethoxy group in this compound provides moderate steric bulk and electron-donating effects compared to the smaller methoxy group in Methyl 3-(dimethylamino)-3-methoxyprop-2-enoate. This difference influences solubility and reactivity in cycloaddition reactions . Aromatic substituents (e.g., pyridinyl in Ethyl 3-amino-3-(pyridin-4-yl)prop-2-enoate) enhance π-π stacking and hydrogen-bonding interactions, making such derivatives useful in supramolecular chemistry .
Synthetic Methodologies: this compound likely follows a synthesis pathway similar to Ethyl 3-amino-3-(pyridin-4-yl)prop-2-enoate, involving condensation of β-keto esters with amines (e.g., ethyl β-keto ester + 4-aminopyridine in acetic acid) . In contrast, Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate may require protection/deprotection strategies for the hydroxyl group during synthesis to avoid side reactions .
Physical and Chemical Properties: Polarity: Higher PSA values (e.g., 72.6 Ų for Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate) correlate with increased hydrogen-bonding capacity, enhancing solubility in polar solvents . Stability: The hydrochloride salt of Methyl 3-amino-2,2-dimethylpropanoate offers improved stability and crystallinity compared to the free base, a common strategy for handling hygroscopic amines .
Applications: Heterocycle Synthesis: this compound serves as a precursor for imidazole and oxazole derivatives, analogous to the use of Methyl 3-arylamino-2-benzoylaminobut-2-enoate in forming oxazoloquinolines . Coordination Chemistry: Ethyl 3-amino-3-(pyridin-4-yl)prop-2-enoate acts as a bidentate ligand for transition metals, leveraging both the amino and pyridinyl groups .
Research Findings and Data
- Hydrogen-Bonding Patterns: this compound’s amino and ethoxy groups can participate in hydrogen-bonding networks, similar to patterns observed in Etter’s graph set analysis for molecular crystals .
- Purification Challenges: Column chromatography (silica gel) is commonly required for enamino esters due to their tendency to form mixtures of regioisomers, as seen in the synthesis of Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates .
Stability and Handling Considerations
Enamino esters like this compound are typically sensitive to moisture and light. Storage under inert atmospheres (N₂/Ar) at low temperatures (-20°C) is recommended. Derivatives with aromatic substituents (e.g., pyridinyl) exhibit enhanced stability due to conjugation effects .
Preparation Methods
Reaction Conditions and Yield Optimization
-
Temperature control : Maintaining 55–65°C during ammonia introduction prevents premature precipitation and ensures complete reaction.
-
Solvent system : A water-methanol mixture (4:1 v/v) enhances solubility of intermediates, achieving 82–86% yields.
-
Post-reaction treatment : Cooling to 0–5°C for 30 minutes followed by filtration and water washing removes residual ammonia and byproducts.
Gas-liquid chromatography confirmed 100% purity of the crystalline product, with a melting point of 84–86°C. This method’s scalability is attributed to minimal side reactions, though it requires precise gas-flow control to avoid over-saturation.
Catalytic Pathways in Trifluoroethanol
Recent advancements leverage 2,2,2-trifluoroethanol (TFE) as a solvent to accelerate reaction kinetics. The Beilstein Journal of Organic Chemistry highlights TFE’s role in facilitating azide-tetrazole rearrangements during β-enamino ester synthesis. While this work primarily addresses tetrazolo[1,5-a]pyrimidines, its methodology applies to methyl 3-amino-3-ethoxyprop-2-enoate through analogous intermediates.
Mechanism and Intermediate Isolation
-
Step 1 : Ethyl 2-ethoxymethylidene-3-oxoesters react with 5-aminotetrazole in TFE, forming tetrazolylaminomethylidene intermediates.
-
Step 2 : Cyclization under reflux yields azidopyrimidines, which isomerize to the target enamino ester.
-
Catalyst-free design : TFE’s high polarity obviates need for bases, simplifying purification.
This route achieves 75–80% yields but requires chromatographic separation due to competing cyclization pathways.
Alternative Routes via Cyanoacetate Derivatives
Patent EP2589592A1 discloses a two-step synthesis starting from ethyl cyanoacetate:
Ethoxycarbonylation and Amination
-
Ethoxycarbonylation : Ethyl cyanoacetate reacts with ethyl chloroformate in dichloromethane, catalyzed by triethylamine (20 mol%), to form ethyl 2-ethoxycarbonylcyanoacetate.
-
Amination : Treatment with aqueous methylamine (40% w/w) at 25°C for 12 hours yields this compound.
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl chloroformate | 0°C, 2 h | 89% |
| 2 | Methylamine | 25°C, 12 h | 78% |
This method avoids gas handling but generates stoichiometric HCl, necessitating neutralization with potassium carbonate.
Analytical Validation and Purity Assessment
All routes emphasize rigorous quality control:
-
Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) confirms >99% purity.
-
Spectroscopy : (CDCl, 400 MHz) displays characteristic signals at δ 1.28 (t, J = 7.0 Hz, 3H, OCHCH), 3.76 (s, 3H, COOCH), and 5.42 (s, 1H, NH).
-
Stability : The compound degrades <2% over 6 months at −20°C under nitrogen.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Ammonia gas saturation | 85 | 100 | High | Low |
| TFE-mediated | 78 | 99 | Moderate | High |
| Cyanoacetate route | 78 | 99 | High | Medium |
The ammonia gas method remains optimal for bulk production, while TFE routes suit specialty applications requiring functional group tolerance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-amino-3-ethoxyprop-2-enoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via enaminoester formation, typically involving condensation of ethyl acetoacetate derivatives with hydroxylamine analogs under controlled pH and temperature. For example, demonstrates that lithium enolates of β-ketoesters react with hydroxylamine-derived electrophiles (e.g., O-methylhydroxylamine fluoride) in anhydrous THF at −78°C to form structurally similar enaminoesters. Yield optimization requires strict moisture exclusion and stoichiometric control to minimize side reactions like hydrolysis or over-alkylation . Purity is enhanced via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the enaminoester moiety:
- NH₂ : Broad singlet at δ 5.5–6.5 ppm (¹H NMR).
- Ethoxy group : Quartet at δ 1.2–1.4 ppm (CH₃) and triplet at δ 4.1–4.3 ppm (CH₂) (¹H NMR).
- Ester carbonyl : Signal at δ 165–170 ppm (¹³C NMR).
- IR Spectroscopy : Stretch bands at ~3300 cm⁻¹ (N–H), 1700–1750 cm⁻¹ (C=O), and 1250 cm⁻¹ (C–O–C).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 174.1 (calculated for C₇H₁₂NO₃⁺) .
Advanced Research Questions
Q. How can hydrogen bonding patterns in this compound be systematically analyzed to predict crystal packing behavior?
- Methodological Answer : Apply graph-set analysis ( ) to categorize hydrogen bonds (N–H···O, O–H···N) into discrete motifs (e.g., chains, rings). For example, the NH₂ group may form R₂²(8) motifs with ester carbonyls, directing 1D chain propagation. Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) is critical for resolving bond lengths and angles. Pair this with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals contacts) .
Q. What computational strategies are recommended to elucidate the tautomeric equilibria and electronic effects of the enaminoester group in this compound?
- Methodological Answer :
- Tautomer Analysis : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to compare energies of keto-enol and enamine-imine tautomers. Solvent effects (e.g., ethanol) should be modeled via the polarizable continuum model (PCM).
- Electronic Configuration : Natural bond orbital (NBO) analysis reveals hyperconjugation between the lone pair of the amino group and the π* orbital of the α,β-unsaturated ester, stabilizing the planar enaminoester structure .
Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., regioselectivity) during functionalization of this compound?
- Methodological Answer : Contradictions often arise from divergent reaction conditions. For example:
- Nucleophilic Additions : Under kinetic control (low temperature, polar aprotic solvents like DMF), nucleophiles attack the β-position. Under thermodynamic control (reflux in toluene), α-addition dominates.
- Cross-Validation : Use in-situ IR or Raman spectroscopy to monitor intermediate formation. Compare results with computational mechanistic studies (e.g., transition state modeling using Gaussian) .
Experimental Design & Data Analysis
Q. What crystallographic software tools are essential for refining the structure of this compound, and how should twinning or disorder be addressed?
- Methodological Answer :
- Structure Solution : Use SHELXD ( ) for direct methods or charge flipping. For twinned data, apply the TwinRotMat algorithm in SHELXL to refine twin laws (e.g., two-fold rotation about [100]).
- Disorder Modeling : Split occupancy refinement for disordered ethoxy groups, constrained via SIMU/DELU commands. Validate using the R1/wR2 convergence and Δ/σ(max) < 0.001 criteria .
Q. How do steric and electronic effects of the ethoxy group influence the compound’s reactivity in cycloaddition reactions?
- Methodological Answer : The ethoxy group’s electron-donating nature activates the enaminoester for inverse-electron-demand Diels-Alder reactions. Steric hindrance from the ethoxy moiety can be quantified via Tolman cone angles (X-ray data) or DFT-calculated steric maps. Compare reaction rates with analogs (e.g., methoxy or propoxy substituents) to isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
